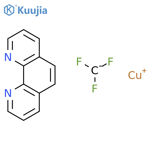

- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF, Organic Letters, 2014, 16(6), 1744-1747

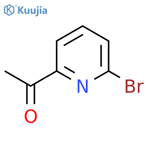

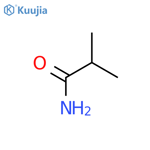

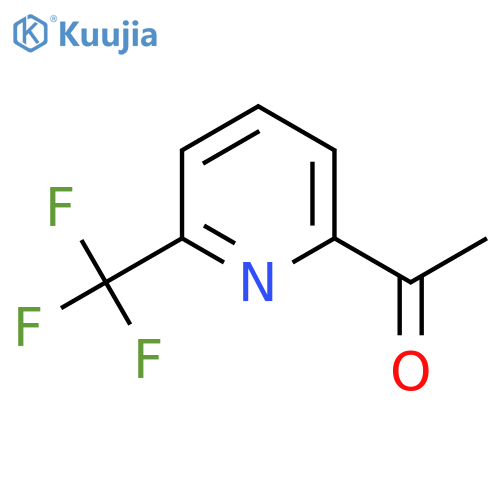

Cas no 944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one)

944904-58-9 structure

Nombre del producto:1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

Número CAS:944904-58-9

MF:C8H6F3NO

Megavatios:189.13455247879

MDL:MFCD10696237

CID:2132178

PubChem ID:53403050

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Propiedades químicas y físicas

Nombre e identificación

-

- 1-(6-trifluoromethyl-pyridin-2-yl)ethanone

- 1-(6-TRIFLUOROMETHYL-PYRIDIN-2-YL)-ETHANONE

- 1-[6-(trifluoromethyl)pyridin-2-yl]ethanone

- 1-[6-(Trifluoromethyl)-2-pyridinyl]-ethanone

- FT-0775186

- SCHEMBL13043982

- CS-0146953

- MFCD10696237

- BS-17954

- 944904-58-9

- 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one

- D83953

- 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

- 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-ONE

- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone

- DTXSID401261663

- AB56836

- EN300-23320364

- 1-(6-trifluoromethylpyridin-2-yl)ethanone

- AKOS006305054

- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone (ACI)

- 1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

- DB-345372

-

- MDL: MFCD10696237

- Renchi: 1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3

- Clave inchi: ROKPMZALLPKDMB-UHFFFAOYSA-N

- Sonrisas: FC(C1C=CC=C(C(C)=O)N=1)(F)F

Atributos calculados

- Calidad precisa: 189.04014830g/mol

- Masa isotópica única: 189.04014830g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 202

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 30Ų

- Xlogp3: 1.8

Propiedades experimentales

- Denso: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 176.4±35.0 ºC (760 Torr),

- Punto de inflamación: 60.5±25.9 ºC,

- Disolución: Slightly soluble (4.5 g/l) (25 º C),

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173526-250mg |

1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |

944904-58-9 | 97% | 250mg |

$180 | 2022-06-09 | |

| Chemenu | CM173526-5g |

1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |

944904-58-9 | 97% | 5g |

$1234 | 2022-06-09 | |

| Alichem | A029182003-5g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 97% | 5g |

$1072.00 | 2023-08-31 | |

| Alichem | A029182003-10g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 97% | 10g |

$1704.48 | 2023-08-31 | |

| Alichem | A029182003-25g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 97% | 25g |

$2653.20 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1200622-5g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 95% | 5g |

$1100 | 2024-07-23 | |

| Enamine | EN300-23320364-0.5g |

1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |

944904-58-9 | 95% | 0.5g |

$249.0 | 2024-06-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU887-5g |

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one |

944904-58-9 | 97% | 5g |

9464CNY | 2021-05-07 | |

| Enamine | EN300-23320364-0.05g |

1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |

944904-58-9 | 95% | 0.05g |

$75.0 | 2024-06-19 | |

| Enamine | EN300-23320364-0.25g |

1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |

944904-58-9 | 95% | 0.25g |

$157.0 | 2024-06-19 |

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; 8 h, 100 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 18 h, 30 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

Referencia

- Preparation of heterocyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; rt → -60 °C

1.2 Reagents: Butyllithium ; 3 h, -20 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Butyllithium ; 3 h, -20 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Substituted tricyclic aza-heterocycles as SOS1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- 3-Amino-1-heterocyclic-1-propanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 25 h, -78 °C

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

Referencia

- Boronate Urea Activation of Nitrocyclopropane Carboxylates, Organic Letters, 2012, 14(2), 444-447

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

Referencia

- 2-Amino-1-heterocyclic-1-ethanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of neurodegenerative diseases, United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; cooled; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Beta adrenergic agonist and methods of using the same, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Preparation of tetrazolinone compounds as pesticides, World Intellectual Property Organization, , ,

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Raw materials

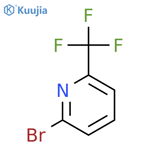

- 2-Bromo-6-(trifluoromethyl)pyridine

- N,N-Dimethylacetamide

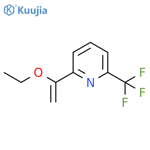

- 2-(1-Ethoxyethenyl)-6-(trifluoromethyl)pyridine

- 1-(6-bromo-2-pyridyl)ethanone

- (1,10-Phenanthroline)(trifluoromethyl)copper

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Preparation Products

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Literatura relevante

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one) Productos relacionados

- 2287342-80-5(2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid)

- 1806971-50-5(Ethyl 5-(difluoromethyl)-3-hydroxy-2-methoxypyridine-4-acetate)

- 2137660-30-9(Sodium 2,3,5-trichloro-6-hydroxybenzene-1-sulfinate)

- 1215654-66-2(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide hydrochloride)

- 875332-95-9(3-Benzofuranmethanamine, 2-butyl-N-methyl-)

- 2229384-55-6((1-benzylpiperidin-3-yl)methanethiol)

- 1806926-14-6(2-(Difluoromethyl)-4-fluoro-6-iodopyridine-3-sulfonamide)

- 2445792-69-6(3-Isoxazolecarboxylic acid, 4-(2,4-difluorophenyl)-, methyl ester)

- 1361726-51-3(2-(2',5'-Dichloro-5-fluoro-biphenyl-2-yl)-ethylamine)

- 877811-44-4(1'-(4-fluorobenzenesulfonyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)

Proveedores recomendados

atkchemica

(CAS:944904-58-9)1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe